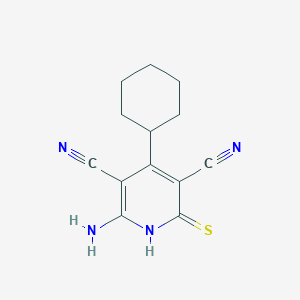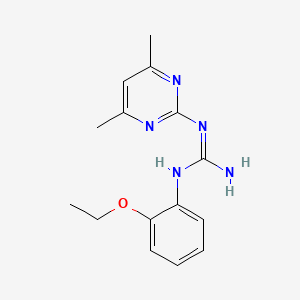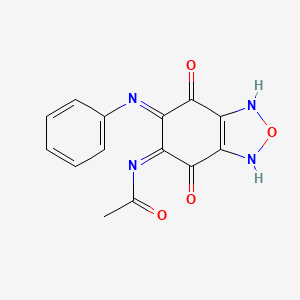
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EHPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EHPD is a member of the pyrimidine family and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II activity can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
実験室実験の利点と制限
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. This compound has been found to possess antitumor, antiviral, anti-inflammatory, and antioxidant properties. This compound has several advantages for lab experiments, including ease of synthesis and stability. However, this compound also has some limitations, such as its water insolubility and limited understanding of its mechanism of action. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with 3-ethoxy-4-hydroxybenzaldehyde in the presence of ammonium acetate and ethanol. The resulting product is then treated with thiosemicarbazide to obtain this compound. Another method involves the reaction of ethyl acetoacetate with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst such as piperidine, followed by treatment with thiosemicarbazide to obtain this compound.
科学的研究の応用
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-10-6-7(3-4-9(10)16)5-8-11(17)14-13(20)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURLZNHRKGTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)


![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)




![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)
